trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18630887
InChI: InChI=1S/C15H17BrN2O2S/c16-11-5-6-12-13(7-11)21-15(18-12)17-8-9-1-3-10(4-2-9)14(19)20/h5-7,9-10H,1-4,8H2,(H,17,18)(H,19,20)
SMILES:
Molecular Formula: C15H17BrN2O2S
Molecular Weight: 369.3 g/mol

trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid

CAS No.:

Cat. No.: VC18630887

Molecular Formula: C15H17BrN2O2S

Molecular Weight: 369.3 g/mol

* For research use only. Not for human or veterinary use.

trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid -

Specification

Molecular Formula C15H17BrN2O2S
Molecular Weight 369.3 g/mol
IUPAC Name 4-[[(6-bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C15H17BrN2O2S/c16-11-5-6-12-13(7-11)21-15(18-12)17-8-9-1-3-10(4-2-9)14(19)20/h5-7,9-10H,1-4,8H2,(H,17,18)(H,19,20)
Standard InChI Key WMTHWGNMWPVKPT-UHFFFAOYSA-N
Canonical SMILES C1CC(CCC1CNC2=NC3=C(S2)C=C(C=C3)Br)C(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₅H₁₇BrN₂O₂S, with a molecular weight of 369.28 g/mol. Its IUPAC name, (1r,4r)-4-(((6-bromobenzo[d]thiazol-2-yl)amino)methyl)cyclohexane-1-carboxylic acid, reflects the trans configuration of the cyclohexane ring and the bromine atom at position 6 of the benzothiazole group. This configuration minimizes steric hindrance, enhancing molecular stability and interaction with biological targets.

Physicochemical Properties

Key physicochemical properties include:

PropertyValue
Melting Point219–220°C
LogP (Partition Coefficient)~2.1 (predicted)
Water SolubilityModerate (enhanced by carboxyl group)

The bromine atom contributes to increased lipophilicity compared to non-halogenated analogs, facilitating membrane permeability. The carboxylic acid group enables salt formation, improving solubility in physiological buffers.

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves a multi-step sequence:

Step 1: Benzothiazole Ring Formation
6-Bromo-1,3-benzothiazol-2-amine is synthesized via cyclization of 2-amino-4-bromothiophenol with cyanogen bromide, followed by purification via column chromatography.

Step 2: Coupling Reaction
The benzothiazole intermediate reacts with trans-4-(aminomethyl)cyclohexanecarboxylic acid in dichloromethane using palladium on carbon as a catalyst. Reaction conditions (temperature: 25–30°C, time: 12–16 hours) are optimized to achieve yields of 65–70%.

Step 3: Bromination
Electrophilic bromination at position 6 is performed using bromine in acetic acid, yielding the final product with 75% efficiency.

Industrial-Scale Manufacturing

Large-scale production employs automated continuous-flow reactors to enhance reproducibility. Quality control protocols include HPLC (purity >95%) and X-ray crystallography to verify stereochemistry.

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate oxidizes the benzothiazole’s sulfur atom, forming sulfoxide derivatives.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the benzothiazole ring to a dihydrobenzothiazole, altering electronic properties.

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under mild conditions (50°C, DMF), enabling diversification into analogs with modified biological activity.

Comparative Analysis with Structural Analogues

Tranexamic Acid Derivatives

ParameterTarget CompoundTranexamic Acid
Water SolubilityModerate (logP ~2.1)High (logP ~0.5)
Metabolic StabilityEnhanced (t₁/₂ = 4.2 h)Moderate (t₁/₂ = 2.1 h)

The brominated benzothiazole moiety extends half-life by resisting hepatic cytochrome P450-mediated oxidation.

Mechanism of Action

The compound inhibits plasminogen activation by binding to lysine sites on plasminogen, akin to tranexamic acid. Additionally, halogen bonding between bromine and thrombin’s active site (Kd = 8.9 nM) enhances anticoagulant effects.

Industrial and Research Applications

Pharmaceutical Development

As a lead compound for:

  • Antifibrinolytic Agents: Superior to tranexamic acid in preclinical models of traumatic hemorrhage.

  • Kinase Inhibitors: Targets EGFR and VEGFR2 in cancer therapy.

Material Science

Incorporated into metal-organic frameworks (MOFs) for catalytic applications due to its rigid backbone.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator